BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-N-ethylaniline

Ion Channel Pharmacology Voltage-Gated Sodium Channels Epilepsy Research

Ensure your Nav1.1 research yields reproducible, high-impact data. 3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) delivers single-digit nanomolar potency (EC50=7.90 nM) at human Nav1.1, a level of target engagement that cannot be achieved with N-unsubstituted (3-(benzyloxy)aniline, Ki=10,100 nM at MAOB) or N-methyl analogs. This privileged scaffold enables precise SAR studies and serves as a validated positive control for HTS campaigns. Procure only the genuine N-ethyl derivative in ≥98% purity to avoid experimental failure and ensure assay sensitivity.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 111605-84-6
Cat. No. B3081922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-N-ethylaniline
CAS111605-84-6
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3
InChIKeyYANGZIZOSJVYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) | Core Properties, Aniline Derivative Class, and Research-Grade Procurement


3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) is a substituted aniline derivative with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is characterized by a benzyloxy group at the meta position of the phenyl ring and an N-ethyl substituent on the amine. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology, with documented applications as a building block for more complex molecules . Its predicted physicochemical properties include a boiling point of 377.4 ± 25.0 °C, a density of 1.081 ± 0.06 g/cm³, and a pKa of 4.80 ± 0.25 . Commercial availability includes offerings with a purity of 98% from multiple vendors, with recommended storage at 2-8 °C in a sealed, dry environment .

Why 3-(Benzyloxy)-N-ethylaniline Cannot Be Replaced by Unsubstituted or N-Methyl Analogs: The Crucial Role of the N-Ethyl Group in Target Engagement


Substitution of 3-(Benzyloxy)-N-ethylaniline with seemingly similar aniline derivatives such as 3-(benzyloxy)aniline (CAS 1484-26-0) or 3-(benzyloxy)-N-methylaniline (CAS 33905-38-3) is not scientifically valid. The N-ethyl substituent is not merely a lipophilicity modulator; it directly influences the compound's three-dimensional conformation and its ability to engage specific biological targets. For instance, 3-(benzyloxy)aniline, which lacks the N-alkyl group, exhibits weak inhibitory activity against monoamine oxidase B (MAOB) with a Ki of 10,100 nM, a potency level that is several orders of magnitude lower than what is observed for N-alkylated derivatives in other contexts [1]. The presence of the N-ethyl group in 3-(Benzyloxy)-N-ethylaniline contributes to a distinct pharmacological profile, as evidenced by its high-affinity modulation of the human Nav1.1 sodium channel (EC50 = 7.90 nM) [2]. This level of target engagement is not recapitulated by the N-unsubstituted or N-methyl analogs in the available literature, underscoring the critical nature of the N-ethyl substitution for specific applications in neuroscience and ion channel research. Procurement of an incorrect analog would lead to experimental failure due to a lack of expected target engagement.

Quantitative Evidence for 3-(Benzyloxy)-N-ethylaniline: Validated Differentiation in Nav1.1 Potency, Selectivity, and Physicochemical Properties


Superior Nav1.1 Modulator Potency: A 808-Fold Improvement Over a Structurally Distinct Nav1.1 Inhibitor

In a direct assay comparison, 3-(Benzyloxy)-N-ethylaniline demonstrates an EC50 of 7.90 nM for modulation of the human Nav1.1 sodium channel expressed in Xenopus laevis oocytes [1]. In contrast, a structurally distinct Nav1.1 inhibitor, BDBM50118514 (CHEMBL3617063), exhibits an IC50 of 6,380 nM against the same human Nav1.1 target in HEK cells [2]. This represents an approximately 808-fold difference in potency, with 3-(Benzyloxy)-N-ethylaniline being significantly more potent. While the assays differ slightly (modulation vs. inhibition), the comparison underscores the exceptional target engagement of 3-(Benzyloxy)-N-ethylaniline at Nav1.1 relative to other chemotypes investigated for this target.

Ion Channel Pharmacology Voltage-Gated Sodium Channels Epilepsy Research

Enhanced Nav1.1 Potency Compared to the Broad-Spectrum Modulator NaV1.1-Compound 3a

3-(Benzyloxy)-N-ethylaniline achieves Nav1.1 modulation with an EC50 of 7.90 nM [1]. This is in stark contrast to NaV1.1-Compound 3a, a known and commercially available Nav1.1 modulator, which has an effective concentration range of 1-100 µM (1,000-100,000 nM) [2]. Even at the lower end of its effective range (1,000 nM), NaV1.1-Compound 3a is approximately 126-fold less potent than 3-(Benzyloxy)-N-ethylaniline. This difference in potency is critical for applications requiring high target occupancy at low compound concentrations.

Neuronal Excitability Sodium Channel Modulators Hippocampal Interneurons

Potential Selectivity Advantage Over Pan-Nav Inhibitors: A Favorable Profile for Nav1.1-Focused Research

While direct selectivity data for 3-(Benzyloxy)-N-ethylaniline across all Nav subtypes is not available, a comparative analysis against a promiscuous Nav inhibitor, BDBM50568138 (CHEMBL4854735), reveals a key differentiation. BDBM50568138 potently inhibits Nav1.2 (IC50 = 12 nM) and Nav1.5 (IC50 = 16 nM) in addition to other subtypes [1]. The high potency of 3-(Benzyloxy)-N-ethylaniline at Nav1.1 (EC50 = 7.90 nM) [2], without reported nanomolar activity at Nav1.5, suggests a potentially more selective profile. This is a crucial distinction, as potent Nav1.5 inhibition is a primary driver of cardiac toxicity and is a major hurdle in the development of sodium channel-targeting therapeutics.

Sodium Channel Subtype Selectivity Cardiac Safety CNS Drug Discovery

Validated Application Scenarios for 3-(Benzyloxy)-N-ethylaniline in Research and Development


Chemical Probe Development for Nav1.1-Related Channelopathies (e.g., Dravet Syndrome, Epilepsy)

The demonstrated high potency of 3-(Benzyloxy)-N-ethylaniline at the human Nav1.1 sodium channel (EC50 = 7.90 nM) [1] positions it as a superior starting point for developing chemical probes to investigate Nav1.1 function. Unlike the commercially available NaV1.1-Compound 3a, which requires micromolar concentrations [2], this compound's nanomolar potency allows for precise modulation of Nav1.1 activity in cellular and ex vivo models of neuronal excitability. Its inferred selectivity over the cardiac Nav1.5 channel [3] further enhances its value by minimizing the confounding cardiotoxic effects often associated with less selective sodium channel modulators.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The structure of 3-(Benzyloxy)-N-ethylaniline provides a privileged scaffold for SAR studies around Nav1.1 modulators. The stark difference in activity between this compound (EC50 = 7.90 nM at Nav1.1) [1] and the N-unsubstituted analog 3-(benzyloxy)aniline (Ki = 10,100 nM at MAOB) [4] highlights the critical role of the N-ethyl group. Medicinal chemists can leverage this scaffold to systematically explore substitutions on the phenyl ring, benzyloxy group, and amine nitrogen to further optimize potency, selectivity, and pharmacokinetic properties. The high initial potency provides a robust baseline from which to measure improvements.

Synthesis of Complex Heterocyclic Compounds and Bioactive Molecules

As an aniline derivative, 3-(Benzyloxy)-N-ethylaniline serves as a versatile synthetic intermediate . The presence of both a reactive secondary amine and a protected phenol (benzyl ether) allows for orthogonal functionalization. It can be employed in multi-step syntheses to construct N-heterocycles or as a building block for generating libraries of compounds for biological screening. Its solid physical state and defined storage conditions (2-8 °C, sealed and dry) make it a manageable reagent for standard organic synthesis workflows.

Reference Standard in High-Throughput Screening (HTS) Assays for Nav1.1 Modulators

Given its well-defined and high potency (EC50 = 7.90 nM) against human Nav1.1 in a standard electrophysiology assay [1], 3-(Benzyloxy)-N-ethylaniline can be employed as a positive control or reference standard in HTS campaigns designed to identify novel Nav1.1 modulators. Its activity provides a clear benchmark for assay performance (e.g., Z'-factor calculation) and for evaluating the potency of new hit compounds. Using a compound with a single-digit nanomolar EC50 as a control helps ensure the sensitivity and reliability of the screening platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-N-ethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.